molecular formula C12H12N2O2 B3217202 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile CAS No. 117652-37-6

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B3217202
CAS No.: 117652-37-6
M. Wt: 216.24 g/mol
InChI Key: FUQIKFSYZQMWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidine ring, and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile and a pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-9(6-13)12(15)8-14/h2-5,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQIKFSYZQMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(C(=O)C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Reactant of Route 3
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Reactant of Route 4
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
Reactant of Route 6
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.